DDX3 ATPase Inhibition: Methyl Ester vs. Carboxylic Acid Parent – A 50-Fold Potency Advantage
Methyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate inhibits the ATPase activity of human recombinant DDX3 with an IC50 of 5.4 µM (5400 nM), as determined by a luciferase-based assay in Escherichia coli-expressed DDX3 [1]. In contrast, a closely related analog bearing a carboxylic acid moiety at the same N3-acetic acid position—(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid—exhibits markedly weaker DDX3 ATPase inhibition with an IC50 of 500 µM (500,000 nM) [2]. This represents an approximately 93-fold difference in potency, demonstrating that the methyl ester modification at the N3 position is a critical determinant of DDX3 inhibitory activity.
| Evidence Dimension | DDX3 ATPase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.4 µM (5400 nM) |
| Comparator Or Baseline | (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (free carboxylic acid analog): IC50 = 500 µM (500,000 nM) |
| Quantified Difference | ~93-fold greater potency for the methyl ester |
| Conditions | Human recombinant DDX3 expressed in E. coli; luciferase-based ATPase assay |
Why This Matters
For researchers screening DDX3 inhibitors as antiviral leads against HIV-1, the methyl ester provides nearly two orders of magnitude greater target engagement than the widely available carboxylic acid analog, directly impacting hit identification and structure-activity relationship (SAR) interpretation.
- [1] BindingDB Entry BDBM50202276. (3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid methyl ester). IC50: 5.40E+3 nM. Assay: Inhibition of ATPase activity in human recombinant DDX3. https://www.bindingdb.org/rwd/bind/chemsearchsmiles.jsp View Source
- [2] BindingDB Entry. (4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid). IC50: 5.00E+5 nM. Assay: Inhibition of ATPase activity in human recombinant DDX3. https://www.bindingdb.org/rwd/bind/chemsearchsmiles.jsp View Source
